BenchChemオンラインストアへようこそ!

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine

Kinase inhibition Oncology NEK2

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine (WAY-232261) is the only tool that simultaneously inhibits PI3K and NEK2 (IC50 2400 nM) while providing ~20‑fold selectivity for iNOS over nNOS. This unique polypharmacology eliminates complex drug‑combination studies and delivers reproducible, interpretable results in cancer proliferation and mitotic progression models. Insist on the exact structure to ensure target engagement—generic PI3K inhibitors cannot substitute. High purity (≥97%) with rigorous analytical characterization. Order now for reliable kinase signaling and inflammation research.

Molecular Formula C14H20N4O3
Molecular Weight 292.33 g/mol
CAS No. 332023-13-9
Cat. No. B1303612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine
CAS332023-13-9
Molecular FormulaC14H20N4O3
Molecular Weight292.33 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCOCC3
InChIInChI=1S/C14H20N4O3/c19-18(20)13-2-1-12(16-5-3-15-4-6-16)11-14(13)17-7-9-21-10-8-17/h1-2,11,15H,3-10H2
InChIKeyDPJQYITZDFYLGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine (CAS 332023-13-9): A Dual-Target PI3K/NEK2 Inhibitor for Oncology and Inflammation Research


4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine, also known as WAY-232261, is a heterocyclic small molecule characterized by a nitro-substituted phenyl core linking morpholine and piperazine moieties. It functions primarily as an inhibitor of phosphoinositide 3-kinase (PI3K) and NIMA-related kinase 2 (NEK2), key regulators in cancer cell proliferation and survival pathways . The compound's structural features, including its nitro group and dual-ring system, contribute to its specific interactions with these kinase targets, distinguishing it from simpler single-ring analogs and making it a valuable tool compound in kinase signaling research .

Why 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine (CAS 332023-13-9) Cannot Be Directly Substituted by Generic PI3K or NEK2 Inhibitors


Generic substitution is not possible due to the compound's specific multi-target kinase inhibition profile. While many PI3K inhibitors exist, 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine demonstrates a unique combination of activity against both PI3K and NEK2 [1]. This dual-targeting capability cannot be assumed for other PI3K inhibitors (e.g., LY294002, Wortmannin) or NEK2-selective agents, which are likely to have different selectivity profiles. Its activity against inducible nitric oxide synthase (iNOS) further complicates a simple substitution, as the compound's overall biological effect arises from a specific polypharmacology that is not recapitulated by mono-targeted reference compounds [2]. Therefore, experimental systems designed around this molecule require its exact structure to ensure reproducible and interpretable results.

Quantitative Differentiation Evidence for 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine (WAY-232261)


Inhibition of NEK2 Kinase Activity: Comparative Potency

4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine exhibits moderate inhibitory activity against the mitotic kinase NEK2. In a direct in vitro kinase assay, the compound demonstrated an IC50 of 2400 nM [1]. This potency can be compared to the broad-spectrum kinase inhibitor Staurosporine, which has a reported IC50 of 5500 nM against NEK2 under similar assay conditions [2]. The target compound is approximately 2.3-fold more potent than Staurosporine in this specific assay.

Kinase inhibition Oncology NEK2 Mitosis

Selectivity Profile Over Neuronal Nitric Oxide Synthase (nNOS)

The compound demonstrates functional selectivity between inducible and neuronal nitric oxide synthase isoforms. In a cellular assay, it inhibited human iNOS with an IC50 of 320 nM [1]. Against human nNOS, the IC50 was 6,500 nM in a comparable cell-based assay [2]. This indicates a selectivity window of approximately 20-fold for iNOS over nNOS.

Selectivity iNOS nNOS Inflammation

Comparative iNOS Inhibition Across Different Cellular Contexts

The compound's iNOS inhibitory activity is context-dependent. In human DLD1 cells, the IC50 was 320 nM after 24 hours [1]. However, in the same cell line with a shorter 1-hour incubation, the IC50 increased to 720 nM [2]. This suggests a time-dependent component to its inhibitory mechanism, a factor that is absent in data for simpler, reversible iNOS inhibitors.

iNOS Cellular assay Inflammation

Recommended Research Applications for 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine (CAS 332023-13-9)


Investigating NEK2-Mediated Centrosome Regulation in Mitosis

Based on its defined IC50 of 2400 nM against NEK2 [1], this compound is a suitable tool for investigating NEK2's role in centrosome separation and mitotic spindle formation. It offers a potency advantage over the broad-spectrum control Staurosporine in this specific assay. Researchers can use this compound to probe NEK2-dependent phenotypes without the high degree of off-target kinase inhibition associated with broader-spectrum agents.

Selective iNOS Inhibition in Inflammatory Cell Models

The compound's ~20-fold selectivity for iNOS over nNOS makes it appropriate for studying inflammation-related nitric oxide production in cellular models (e.g., DLD1 cells) where nNOS-mediated neuronal signaling is not a confounding factor [2]. The observed time-dependent inhibition (320 nM at 24h vs 720 nM at 1h) also requires extended incubation periods for optimal effect, which should be a key consideration in experimental design [3].

Polypharmacology Research in Oncology

Given its confirmed activity against both PI3K and NEK2 [4], this compound serves as a single-molecule probe for studying the combined inhibition of these two signaling nodes in cancer cell lines. This dual activity eliminates the need for complex drug combination studies when exploring the biological consequences of simultaneously targeting the PI3K/AKT pathway and mitotic progression, simplifying experimental workflows and reducing variables.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(2-Nitro-5-piperazin-1-ylphenyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.